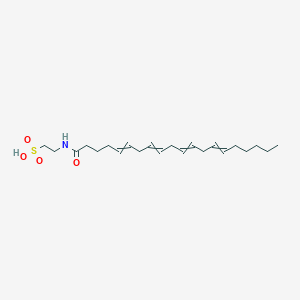
2-(Icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Arachidonoyl Taurine is a fatty acid-taurine conjugate derived from arachidonic acid. It is an endogenous compound found in various tissues and has been studied for its potential roles in physiological and pathological processes. This compound is known to interact with transient receptor potential vanilloid (TRPV) channels, particularly TRPV1 and TRPV4, and has been implicated in various biological functions, including pain modulation and synaptic transmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Arachidonoyl Taurine can be synthesized through the reaction of arachidonic acid with taurine. The reaction typically involves the activation of arachidonic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for N-Arachidonoyl Taurine are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Arachidonoyl Taurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the double bonds present in the arachidonic acid moiety.
Substitution: N-Arachidonoyl Taurine can participate in substitution reactions, particularly at the amino or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N-Arachidonoyl Taurine.
Reduction: Reduced forms of the compound with modified double bonds.
Substitution: Substituted derivatives with different functional groups attached to the amino or sulfonic acid groups.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying fatty acid conjugates and their interactions with biological molecules.
Mécanisme D'action
N-Arachidonoyl Taurine exerts its effects primarily through the activation of TRPV channels, particularly TRPV1 and TRPV4. These channels are non-selective cation channels that allow the influx of calcium ions into cells. Activation of TRPV1 by N-Arachidonoyl Taurine leads to increased calcium flux, which in turn modulates synaptic transmission and other cellular processes. The compound also interacts with other molecular targets, including ion channels involved in cardiac function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Arachidonoyl Glycine: Another fatty acid conjugate with similar biological activities.
N-Oleoyl Taurine: A taurine conjugate with oleic acid, showing similar interactions with TRPV channels.
N-Palmitoyl Taurine: A taurine conjugate with palmitic acid, also interacting with TRPV channels.
Uniqueness
N-Arachidonoyl Taurine is unique due to its specific interaction with TRPV1 and TRPV4 channels, which are involved in pain modulation and synaptic transmission. Its ability to restore the function of mutant ion channels in long QT syndrome further highlights its therapeutic potential .
Propriétés
Formule moléculaire |
C22H37NO4S |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
2-(icosa-5,8,11,14-tetraenoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27) |
Clé InChI |
YUNYSWCRLRYOPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)

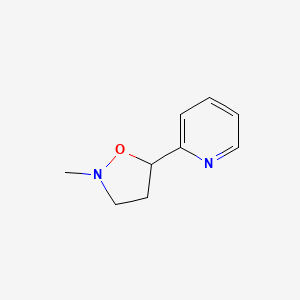
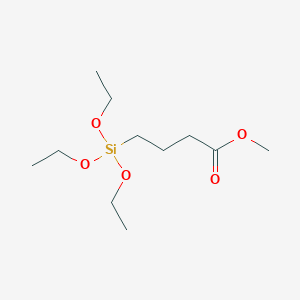

![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
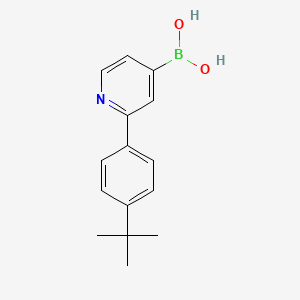
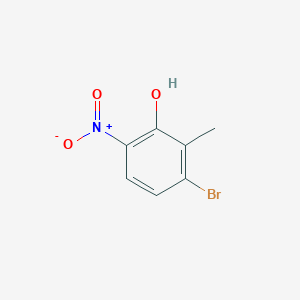
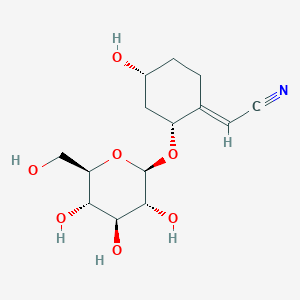
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
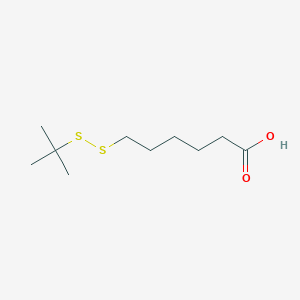
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
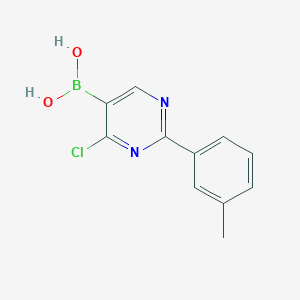
![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one](/img/structure/B14083300.png)
